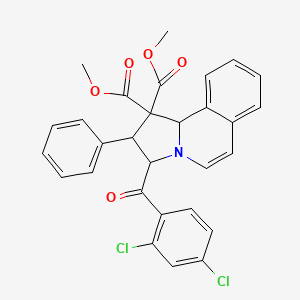![molecular formula C9H11FN2O4S B12614783 2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide CAS No. 919997-34-5](/img/structure/B12614783.png)
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a hydroxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide typically involves the reaction of 4-fluorobenzylamine with sulfamoyl chloride, followed by the introduction of a hydroxyacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fladrafinil: A wakefulness-promoting agent related to modafinil.
Modafinil: A well-known cognitive enhancer.
Adrafinil: A precursor to modafinil with similar effects.
Uniqueness
2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Eigenschaften
CAS-Nummer |
919997-34-5 |
|---|---|
Molekularformel |
C9H11FN2O4S |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-[(4-fluorophenyl)methylsulfamoyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C9H11FN2O4S/c10-8-3-1-7(2-4-8)5-11-17(15,16)6-9(13)12-14/h1-4,11,14H,5-6H2,(H,12,13) |
InChI-Schlüssel |
YSIMXQYXDQWSQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC(=O)NO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


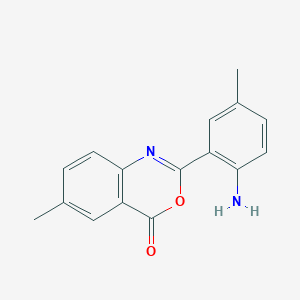
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
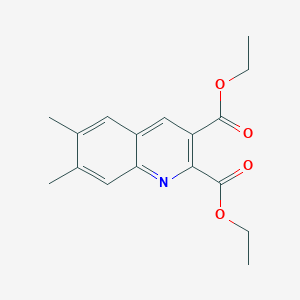
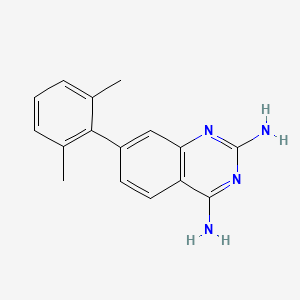
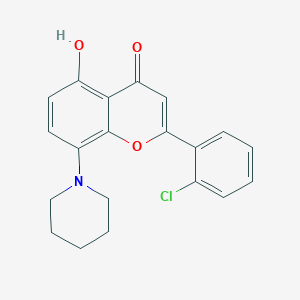
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)


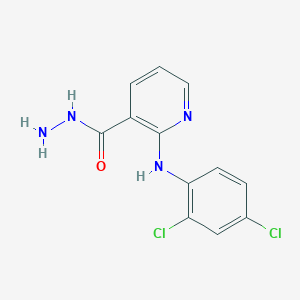
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
